molecular formula C17H25B2ClFNO4 B2838692 2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester CAS No. 2377607-78-6

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester

Cat. No.: B2838692
CAS No.: 2377607-78-6
M. Wt: 383.46
InChI Key: UWSVQIUTFHCODD-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of boron atoms in the structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester typically involves the reaction of 2-chloro-6-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), bases like potassium carbonate or sodium hydroxide, and solvents such as THF, DMF, or toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures ranging from 80-120°C .

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester has several applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.

    Medicine: In medicinal chemistry, it is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of materials such as polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester lies in its dual halogen substitution, which provides additional reactivity and selectivity in cross-coupling reactions. The presence of both chloro and fluoro groups allows for the selective formation of complex molecules, making it a valuable reagent in organic synthesis .

Biological Activity

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester (CAS Number: 2377607-78-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorinated and fluorinated pyridine ring, which may enhance its reactivity and biological interactions.

  • Molecular Formula : C17H25B2ClFNO4
  • Molecular Weight : 383.46 g/mol
  • Purity : >97%

Boronic acids, including 2-chloro-6-fluoropyridine-3,5-diboronic acid, are known to interact with various biological targets through reversible covalent bonding with diols and amino acids. This property allows them to inhibit enzymes such as proteasomes and certain kinases, making them valuable in cancer therapy and other therapeutic areas .

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit the proteasome pathway, which is crucial in regulating cell cycle and apoptosis in cancer cells. Studies have shown that modifications in boronic acid derivatives can enhance their selectivity and efficacy against cancer cell lines .

Antibacterial and Antiviral Properties

Boronic acids have also been studied for their antibacterial and antiviral activities. The introduction of specific substituents on the pyridine ring can influence the compound's interaction with bacterial enzymes or viral proteins, potentially leading to new antimicrobial agents .

Case Studies

Study Findings
Anticancer Efficacy of Boronic AcidsDemonstrated that boronic acids can induce apoptosis in various cancer cell lines through proteasome inhibition .
Inhibition of Bacterial GrowthFound that certain boronic acid derivatives showed effective inhibition against resistant bacterial strains, suggesting potential for new antibiotic development .

Synthesis and Modification

The synthesis of 2-chloro-6-fluoropyridine-3,5-diboronic acid pinacol ester typically involves coupling reactions such as Suzuki-Miyaura cross-coupling. This method allows for the introduction of various substituents that can modulate biological activity .

Properties

IUPAC Name

2-chloro-6-fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25B2ClFNO4/c1-14(2)15(3,4)24-18(23-14)10-9-11(13(21)22-12(10)20)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSVQIUTFHCODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2F)Cl)B3OC(C(O3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25B2ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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